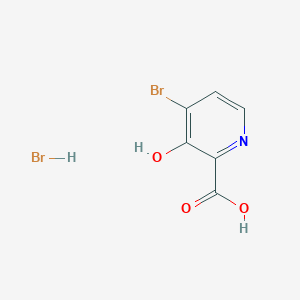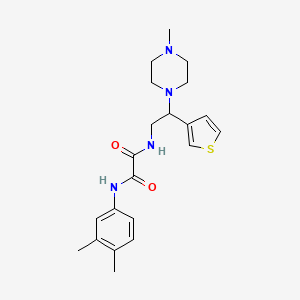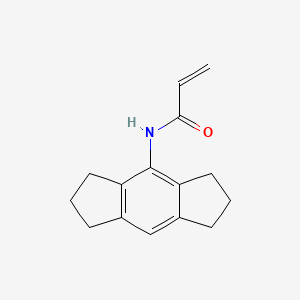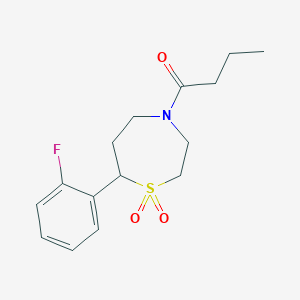
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of specific precursors in the presence of catalysts or reagents. For instance, the synthesis of thiazolopyrimidine derivatives from 7-(4-fluoro phenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a] pyrimidin-3(7H)-one with substituted aldehydes highlights the complexity of synthesizing fluorophenyl-based compounds (Selvam, Karthick, Palanirajan, & Ali, 2012). Although not directly related, this process exemplifies the intricate steps involved in synthesizing complex molecules including 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butan-1-one.
Molecular Structure Analysis
The molecular structure of compounds akin to 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butan-1-one is confirmed through various analytical techniques such as IR, NMR, mass, and elemental analyses. The detailed analysis of similar compounds, for example, thiazolopyrimidine derivatives, showcases the importance of these techniques in understanding the molecular structure (Selvam et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving fluorophenyl-based compounds often exhibit unique reactivity due to the presence of the fluorine atom. The synthesis and characterization of such compounds, including their reactions with other chemical entities, shed light on their potential chemical reactivity and properties. For example, compounds with 4-fluorophenyl groups have been studied for their interaction with central benzodiazepine receptors, indicating the specific chemical properties that fluorophenyl groups can impart (Anzini et al., 2008).
Physical Properties Analysis
The physical properties of fluorophenyl-based compounds can be quite distinct, influenced by their molecular structure. Studies on similar compounds reveal insights into solvatomorphism, crystallization behaviors, and other physical characteristics, which are crucial for understanding the compound's behavior in different environments (Kamiński et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of fluorophenyl-based compounds are influenced by their molecular structure. Research has shown that substituents on the fluorophenyl ring can significantly affect the compound's reactivity and stability, as demonstrated in studies on various fluorophenyl-containing compounds (Umemoto, Singh, Xu, & Saito, 2010).
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Antianxiety and Neuroleptic Agents : Compounds with fluorophenyl groups have been synthesized and evaluated for their potential as antianxiety agents, demonstrating high affinity for central benzodiazepine receptors and showcasing a profile similar to partial agonists without typical benzodiazepine side effects (Anzini et al., 2008).
- Anticancer Drug Development : The stereoselective synthesis of compounds related to tamoxifen, an anti-cancer drug, highlights the relevance of fluorophenyl compounds in developing treatments for cancer (McCague, 1987).
Materials Science and Organic Chemistry Applications
- Electrochemical Properties : The study of fluorinated compounds for their electrochemical and electrogenerated chemiluminescence properties, indicating potential applications in the development of novel fluorinating agents with high stability and diverse fluorination capabilities (Umemoto et al., 2010).
- Fluorescence and Photostability in Polymer Solar Cells : The use of butanedithiol solvent additive for extracting fullerenes from donor phases in solar cells, demonstrating an improvement in performance and photostability, indicates the significance of structurally related compounds in enhancing the efficiency of polymer solar cells (Xie et al., 2017).
Propiedades
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-2-5-15(18)17-9-8-14(21(19,20)11-10-17)12-6-3-4-7-13(12)16/h3-4,6-7,14H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQNMHHVLOHAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2488746.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B2488748.png)
![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)
![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)

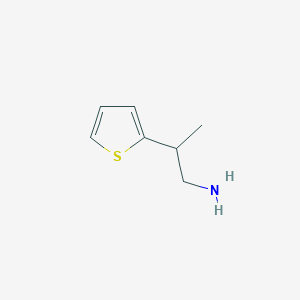
![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)
![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)
